2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane
Description
2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane is a bicyclic ether derivative characterized by a six-membered 1,3-dioxane ring conjugated to an ethyl chain bearing a 2,5-difluorophenoxy substituent. The compound’s synthesis likely involves alkylation or acetalization strategies, as seen in analogous dioxane derivatives (e.g., reactions of brominated intermediates with thioacetates or THP ethers under acidic conditions) . Its molecular weight is estimated at ~258.23 g/mol (C₁₂H₁₄F₂O₃), with fluorine atoms at the 2 and 5 positions of the phenoxy ring influencing electronic and steric properties.
Properties
IUPAC Name |
2-[2-(2,5-difluorophenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c13-9-2-3-10(14)11(8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJFSXFPDAXHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247735 | |
| Record name | 1,3-Dioxane, 2-[2-(2,5-difluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443341-86-3 | |
| Record name | 1,3-Dioxane, 2-[2-(2,5-difluorophenoxy)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443341-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane, 2-[2-(2,5-difluorophenoxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301247735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane typically involves the nucleophilic aromatic substitution reaction. One common method starts with 2,5-difluorophenol, which undergoes a reaction with ethylene oxide to form the intermediate 2-(2,5-difluorophenoxy)ethanol. This intermediate is then cyclized with formaldehyde under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amine derivatives.
Scientific Research Applications
2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The dioxane ring may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are compared based on substituent effects, ring systems, and inferred physicochemical/biological properties:
Table 1: Structural and Functional Comparison
Key Comparisons
Ring System Effects 1,3-Dioxane vs. 1,3-Dioxolane: The six-membered 1,3-dioxane ring (as in the target compound) is less strained and more thermally/chemically stable than the five-membered 1,3-dioxolane ring . Dioxolane derivatives (e.g., 2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane) may exhibit faster hydrolysis rates due to ring strain but lower metabolic stability.
Substituent Effects Fluorine vs. In contrast, bromine (in 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxane) increases lipophilicity and may enhance membrane permeability . Positional Isomerism: The 2,5-difluoro substitution in the target compound creates a para-difluoro motif, which may favor π-π stacking interactions in biological systems compared to the 2,6-difluoro isomer in the dioxolane analog .
Biological Implications Fluorinated analogs (e.g., dFdC, a nucleoside analog) demonstrate that fluorine substitution improves cellular uptake and metabolic stability, as seen in cytotoxicity studies . By analogy, the 2,5-difluoro group in the target compound may enhance bioavailability compared to non-fluorinated or chloro/bromo derivatives. Brominated derivatives (e.g., 2-[2-(4-Bromo-2-fluoro-phenoxy)ethyl]-1,3-dioxane) could serve as radiolabeling candidates or halogen-bonding motifs in drug design .
Regulatory Considerations Certain 1,3-dioxane derivatives are restricted under RoHS due to environmental persistence (e.g., 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane) .
Biological Activity
2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and implications for drug discovery, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a dioxane ring combined with a difluorophenoxyethyl substituent. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of organic compounds, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluorophenoxy group enhances binding affinity to certain enzymes or receptors, modulating their activity. The dioxane ring may further stabilize the compound and improve its bioavailability .
Anticancer Properties
Recent studies have explored the potential of fluorinated compounds in cancer therapy. The compound has shown promise in inhibiting glycolysis in cancer cells, a hallmark of many aggressive tumors such as glioblastoma multiforme (GBM). Research indicates that modifications at the C-2 position with halogens can enhance stability and uptake, making these derivatives effective at lower doses .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases .
Case Studies
- Glycolytic Inhibition in GBM : A study synthesized novel halogenated analogs of 2-deoxy-d-glucose (2-DG), which demonstrated enhanced inhibition of hexokinase activity compared to standard treatments. This suggests that similar modifications on this compound could yield compounds with improved efficacy against cancer .
- Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to various enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacodynamics and potential therapeutic applications .
Table 1: Biological Activity Summary
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of glycolysis in GBM cells | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Enzyme Interaction | High binding affinity to hexokinase |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-deoxy-d-glucose (2-DG) | D-glucose analog | Glycolytic inhibition |
| 2-[2-(3-Bromo-5-fluoro-phenoxy)ethyl]-1,3-dioxane | Brominated fluorophenyl moiety | Potential anticancer effects |
| 2,5-Difluorophenylacetic acid | Difluorophenyl group | Anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
